REACTION_SMILES
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[Br:1][CH2:2][Br:3].[Br:4][c:5]1[c:6]([SH:12])[c:7]([OH:11])[cH:8][cH:9][cH:10]1.[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Na+:14].[OH-:13].[OH2:15]>>[CH2:2]1[O:11][c:7]2[c:6]([c:5]([Br:4])[cH:10][cH:9][cH:8]2)[S:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Br)c1S
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
Brc1cccc2c1SCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |